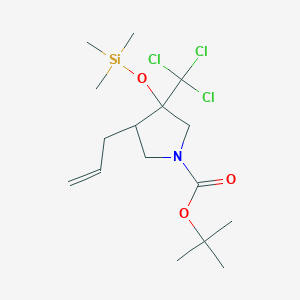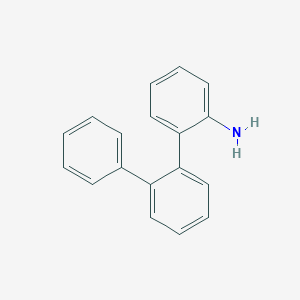![molecular formula C29H51ClN2O2 B14790257 3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol](/img/structure/B14790257.png)
3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol is a cationic lipid compound that has garnered significant attention in the fields of gene therapy and drug delivery. This compound is known for its ability to form liposomes, which are used to encapsulate and deliver genetic material into cells. Its unique structure allows it to interact with cellular membranes, facilitating the efficient delivery of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol typically involves the reaction of cholesterol with N,N-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of 3beta[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated purification systems are employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3beta[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the cholesterol backbone.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
3beta[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol has a wide range of scientific research applications:
Gene Therapy: Used as a non-viral vector for gene delivery, enhancing transfection efficiency and reducing cytotoxicity.
Drug Delivery: Forms liposomes that encapsulate drugs, improving their stability and delivery to target cells.
Cancer Research: Investigated for its potential in delivering therapeutic genes to cancer cells.
Vaccine Development: Used in the formulation of vaccines to enhance immune response.
Mécanisme D'action
The mechanism of action of 3beta[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol involves its interaction with cellular membranes. The cationic nature of the compound allows it to form complexes with negatively charged DNA or RNA molecules. These complexes are then taken up by cells through endocytosis. Once inside the cell, the liposomes release their genetic cargo, which can then exert its therapeutic effects by interacting with specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery.
Dioleoylphosphatidylethanolamine (DOPE): Often used as a helper lipid in combination with cationic lipids.
Uniqueness
3beta[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol is unique due to its high transfection efficiency and low cytotoxicity compared to other cationic lipids like DOTAP. Its ability to form stable liposomes and enhance gene delivery makes it a valuable tool in gene therapy and drug delivery research .
Propriétés
Formule moléculaire |
C29H51ClN2O2 |
|---|---|
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
[(10R,13R)-10,13-dimethyl-17-pentan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20?,22?,23?,24?,25?,26?,28-,29+;/m0./s1 |
Clé InChI |
DLTMWOWDCXLJPW-HRDGYYLMSA-N |
SMILES isomérique |
CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
SMILES canonique |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
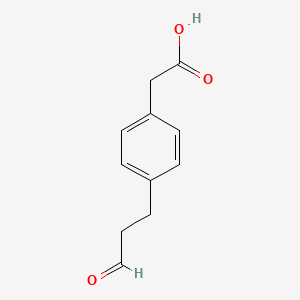
![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
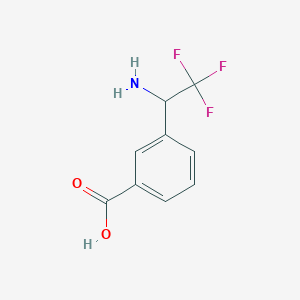

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)

![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
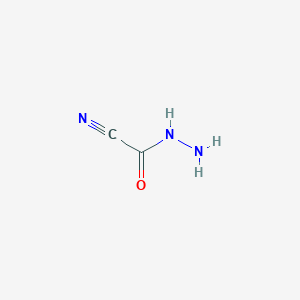
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
![trimethyl-[5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane](/img/structure/B14790241.png)
